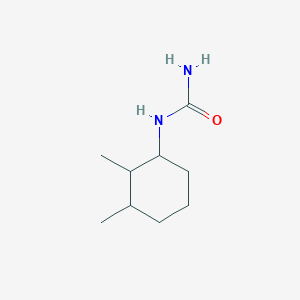
(2,3-dimethylcyclohexyl)urea
描述
“(2,3-dimethylcyclohexyl)urea” is a chemical compound with the CAS Number: 953807-02-8 . It is used in various applications in fields like organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of N-substituted ureas, such as “this compound”, can be achieved by a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another approach involves the reaction of two amines of different structures and basicities with 1,1’-carbonyldiimidazole (CDI), an analog of phosgene in the synthesis of ureas .Chemical Reactions Analysis
Urea undergoes various reactions. For instance, urea alcoholysis is a reversible reaction generating alkyl carbamate and ammonia as products . The selective catalytic reduction technique for automotive applications depends on ammonia production from a urea–water solution via thermolysis and hydrolysis .Physical And Chemical Properties Analysis
Urea is a hygroscopic molecule (capable of absorbing water) present in the epidermis as a component of the natural moisturizing factor (NMF) and is essential for the adequate hydration and integrity of the stratum corneum .科学研究应用
(2,3-dimethylcyclohexyl)urea is used in a variety of scientific research applications, as it is a versatile compound with a wide range of properties. This compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a catalyst in chemical reactions, such as the hydrolysis of esters and amides. This compound is also used as a stabilizing agent in enzyme reactions and as a solubilizing agent for proteins.
作用机制
The mechanism of action of (2,3-dimethylcyclohexyl)urea is not fully understood. However, it is believed that the cyclic urea structure of this compound is responsible for its reactivity and its ability to act as a ligand in coordination chemistry. The cyclic urea structure of this compound is also believed to be responsible for its ability to act as a stabilizing agent in enzyme reactions and as a solubilizing agent for proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound has the ability to increase the solubility of proteins and other biomolecules, which can have beneficial effects on biochemical and physiological processes. Additionally, this compound is believed to have the ability to modulate the activity of certain enzymes, which can have beneficial effects on biochemical and physiological processes.
实验室实验的优点和局限性
The advantages of using (2,3-dimethylcyclohexyl)urea in lab experiments include its low cost, its wide range of properties, and its ability to increase the solubility of proteins and other biomolecules. The limitations of using this compound in lab experiments include its potential to interfere with certain biochemical and physiological processes, its potential to cause toxicity in certain organisms, and its potential to cause adverse reactions in certain organisms.
未来方向
For (2,3-dimethylcyclohexyl)urea include further research into its mechanism of action, its potential to modulate the activity of certain enzymes, and its potential to cause toxicity in certain organisms. Additionally, further research into the potential therapeutic applications of this compound, such as its potential to increase the solubility of proteins and other biomolecules, is needed. Finally, further research into the potential adverse effects of this compound, such as its potential to cause adverse reactions in certain organisms, is needed.
合成方法
(2,3-dimethylcyclohexyl)urea can be synthesized by reacting an amine with an isocyanate. The reaction is catalyzed by a tertiary amine, such as triethylamine. The reaction is typically carried out in a polar solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at room temperature, but can also be carried out at elevated temperatures. The reaction is typically complete within a few hours.
属性
IUPAC Name |
(2,3-dimethylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-6-4-3-5-8(7(6)2)11-9(10)12/h6-8H,3-5H2,1-2H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDAOVXMPOTUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306864 | |
| Record name | N-(2,3-Dimethylcyclohexyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953807-02-8 | |
| Record name | N-(2,3-Dimethylcyclohexyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953807-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,3-Dimethylcyclohexyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



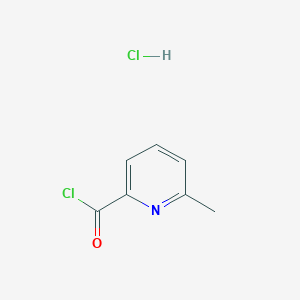
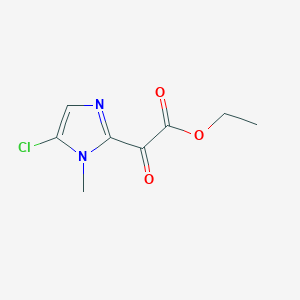
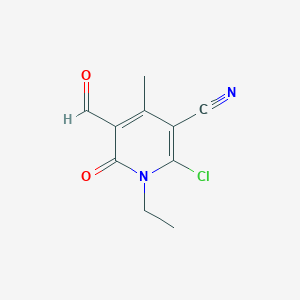
![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)

![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)

![4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B6144599.png)
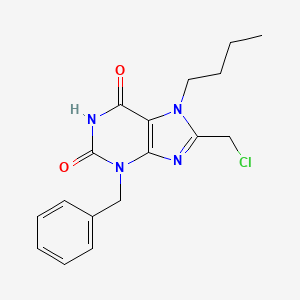
![2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6144611.png)
amine, oxalic acid](/img/structure/B6144613.png)
